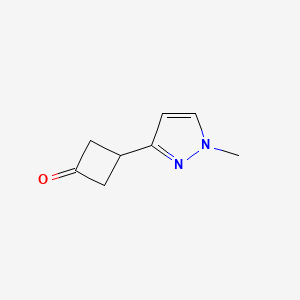

3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone

Beschreibung

Eigenschaften

IUPAC Name |

3-(1-methylpyrazol-3-yl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-3-2-8(9-10)6-4-7(11)5-6/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJQJUJDCCJIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclobutanone Functionalization and Pyrazole Ring Formation

The synthesis of compounds structurally related to 3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone generally follows a two-step approach:

- Step 1: Preparation of cyclobutanone intermediates

- Step 2: Formation of the pyrazole ring via cyclization with hydrazine or substituted hydrazines

Cyclobutanone Derivative Synthesis

Cyclobutanone serves as the core ketone substrate. Its preparation or procurement is standard in organic synthesis. Functionalization at the 3-position of cyclobutanone can be achieved through various methods such as:

- Direct substitution reactions on cyclobutanone or its derivatives.

- Ring expansion or contraction reactions starting from smaller or larger cyclic ketones.

- Use of substituted cyclobutanones available commercially or synthesized via established protocols.

One industrially relevant method involves the reaction of cyclobutanone with hydrazine to form hydrazone intermediates, which are crucial for subsequent pyrazole ring construction.

Pyrazole Ring Construction via Hydrazone Cyclization

The pyrazole ring is typically constructed by cyclization of hydrazone intermediates derived from cyclobutanone with methyl-substituted hydrazines. The general pathway includes:

- Formation of hydrazone intermediate: Cyclobutanone reacts with hydrazine or methylhydrazine under controlled conditions (often in ethanol solvent) to form a hydrazone.

- Cyclization to pyrazole: The hydrazone undergoes intramolecular cyclization, often facilitated by heating or catalytic conditions, to yield the pyrazole ring fused to the cyclobutanone.

This method is well-documented for preparing 1-methylpyrazole derivatives attached to cyclobutanone frameworks.

Specific Synthetic Procedures and Catalytic Methods

Recent advances have introduced more efficient and sustainable methods for pyrazole synthesis, which can be adapted for 3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone preparation.

Sonication-Assisted Cyclization

A novel method involves sonication to promote the cyclization step, enhancing reaction rates and yields. The procedure includes:

- Conversion of carboxylic acid precursors to esters under reflux.

- Formation of oxonitrile intermediates via reaction with sodium hydride in aprotic solvents.

- Cyclization of oxonitriles with hydrazine hydrate under sonication for 1–2 hours to form pyrazole derivatives.

This method is efficient for various substituted pyrazoles and can be adapted for methyl-substituted pyrazoles on cyclobutanone rings, offering yields in the range of 55–67%.

Organocatalytic Three-Component Reactions

A robust organocatalytic approach involves a one-pot three-component reaction combining:

- 4-unsubstituted pyrazolones,

- Aryl or heteroaryl aldehydes,

- Aryl methyl ketones.

Catalyzed by pyrrolidine-BzOH salt, this method achieves high yields and excellent selectivity via sequential double condensation reactions. Though primarily demonstrated for diarylallylidene pyrazolones, the methodology's principles can be extended to cyclobutanone-pyrazole systems by substituting the ketone component accordingly.

Reaction Conditions and Optimization

Summary of Key Research Findings

Additional Notes

- The methyl substitution on the pyrazole nitrogen (1-methyl) is typically introduced by using methylhydrazine or methyl-substituted hydrazine derivatives during the cyclization step.

- Temperature and solvent choice critically influence the yield and purity of the target compound.

- Continuous flow reactors and automated monitoring systems are emerging in industrial settings to optimize these syntheses.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone with two closely related compounds from the Kanto Reagents catalog: 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride and 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (Table 1). These analogs share the 1-methylpyrazole substituent but differ in their core structures and functional groups, leading to distinct physicochemical and reactive properties.

Table 1: Comparative Properties of Pyrazole-Substituted Compounds

Key Differences and Implications

Core Structure and Reactivity: The cyclobutanone ring in the target compound introduces ring strain, enhancing its reactivity toward nucleophilic additions or ring-opening reactions compared to the more stable benzene ring in the sulfonyl chloride analogs. The benzenesulfonyl chloride derivatives are electrophilic reagents commonly used to introduce sulfonyl groups in substitution reactions, whereas the ketone group in the cyclobutanone derivative could participate in condensations or reductions .

Physical Properties: The sulfonyl chloride analogs exhibit higher molecular weights (~256 g/mol) due to the sulfur and chlorine atoms, while the cyclobutanone derivative is lighter (~150 g/mol). The reported melting point of 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (76.5–78.5°C) suggests it is a solid at room temperature, whereas the cyclobutanone derivative’s physical state remains uncharacterized in the evidence.

Synthetic Utility: Pyrazole-substituted sulfonyl chlorides are valued for their role in forming sulfonamides or sulfonate esters, critical in drug discovery (e.g., protease inhibitors). In contrast, the cyclobutanone derivative’s strained ketone could facilitate cycloadditions or serve as a precursor to spirocyclic compounds .

Research Findings and Limitations

- Structural Insights: Hydrogen-bonding patterns in pyrazole-containing compounds (as discussed in ) may influence their crystallinity and solubility. However, specific data on the cyclobutanone derivative’s crystal packing or intermolecular interactions are absent .

Biologische Aktivität

3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone can be represented as follows:

This compound features a cyclobutanone ring fused with a pyrazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Research has shown that pyrazole derivatives, including 3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone, exhibit significant antitumor properties. In vitro studies have indicated that these compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression.

Case Study:

A study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain pyrazoles led to a reduction in cell viability and induced apoptosis, particularly when combined with doxorubicin, suggesting a synergistic effect against resistant cancer types .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:

In a review of various pyrazole derivatives, it was noted that they possess anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The structure-activity relationship (SAR) studies highlighted the importance of the pyrazole ring in mediating these effects .

The biological activity of 3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone is primarily attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition: The compound may inhibit key kinases involved in signaling pathways that regulate cell proliferation and survival.

- Cytokine Modulation: It can modulate the production of inflammatory cytokines, thereby reducing inflammation.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-(1-Methyl-1H-pyrazol-3-yl)cyclobutanone, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of pyrazole-containing cyclobutanones typically involves cyclocondensation or nucleophilic substitution. For example, analogous pyrazole derivatives are synthesized via base-catalyzed reactions (e.g., K₂CO₃ in DMF) with substituted phenols or aryl halides . Optimization includes:

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the pyrazole ring and cyclobutanone substitution. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm, while cyclobutanone carbonyl appears at ~210 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities .

Q. How should this compound be stored to ensure stability, and what are its degradation risks?

Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or moisture absorption .

- Degradation Risks : Cyclobutanone rings are prone to ring-opening under strong acidic/basic conditions. Monitor for ketone reduction or pyrazole N-methyl group hydrolysis via periodic TLC or HPLC .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-cyclobutanone synthesis be addressed?

Methodological Answer : Regioselectivity in pyrazole substitution is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) direct substitution to the 4-position of pyrazole .

- Steric Hindrance : Bulky substituents on the pyrazole nitrogen (e.g., 1-methyl group) favor 3-substitution, as seen in related compounds .

- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene or DMSO) to assess solubility and aggregation .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug discovery applications .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in cyclobutanone) causing signal splitting .

- Crystallographic Refinement : Compare X-ray data with DFT-optimized structures to identify conformational discrepancies .

- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals .

Q. What are the current applications of this compound in medicinal chemistry?

Methodological Answer :

- Antimicrobial Agents : Pyrazole derivatives exhibit activity against bacterial/fungal strains via inhibition of kinase or synthase enzymes .

- Metabolic Modulators : Structural analogs (e.g., 3-(pyrazolyl)benzamides) enhance glucose uptake in hepatocytes, suggesting potential for diabetes research .

- Kinase Inhibitors : The pyrazole moiety is a common pharmacophore in PI3Kα and JAK2 inhibitors .

Q. How can researchers design bioactivity assays tailored to this compound?

Methodological Answer :

- In Vitro Assays :

- In Silico Screening : Perform virtual screening with AutoDock Vina to prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.